molecular formula C15H22N2O2S B6898792 3-cyclopropyl-N-[(2,5-dimethylthiophen-3-yl)methyl]morpholine-4-carboxamide

3-cyclopropyl-N-[(2,5-dimethylthiophen-3-yl)methyl]morpholine-4-carboxamide

Cat. No.: B6898792
M. Wt: 294.4 g/mol
InChI Key: WLOZISPPYWJSAL-UHFFFAOYSA-N
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Description

3-cyclopropyl-N-[(2,5-dimethylthiophen-3-yl)methyl]morpholine-4-carboxamide is a synthetic compound that features a morpholine ring, a thiophene moiety, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-N-[(2,5-dimethylthiophen-3-yl)methyl]morpholine-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-N-[(2,5-dimethylthiophen-3-yl)methyl]morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nitrating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Halogenated thiophenes, nitrothiophenes

Scientific Research Applications

3-cyclopropyl-N-[(2,5-dimethylthiophen-3-yl)methyl]morpholine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.

    Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Research: It can be used to study the interactions of thiophene-containing compounds with biological systems.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-N-[(2,5-dimethylthiophen-3-yl)methyl]morpholine-4-carboxamide involves its interaction with specific molecular targets. The thiophene moiety can interact with various enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclopropyl-N-[(2,5-dimethylthiophen-3-yl)methyl]morpholine-4-carboxamide is unique due to its combination of a cyclopropyl group, a thiophene moiety, and a morpholine ring. This unique structure may confer distinct biological activities and physicochemical properties compared to other similar compounds.

Properties

IUPAC Name

3-cyclopropyl-N-[(2,5-dimethylthiophen-3-yl)methyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c1-10-7-13(11(2)20-10)8-16-15(18)17-5-6-19-9-14(17)12-3-4-12/h7,12,14H,3-6,8-9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOZISPPYWJSAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)CNC(=O)N2CCOCC2C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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